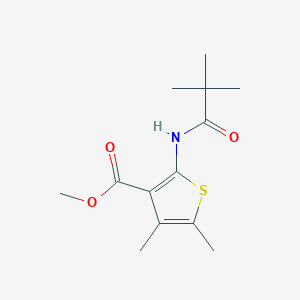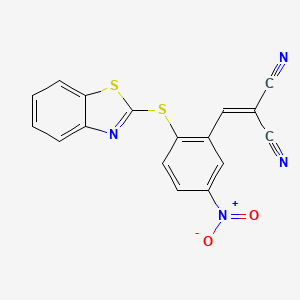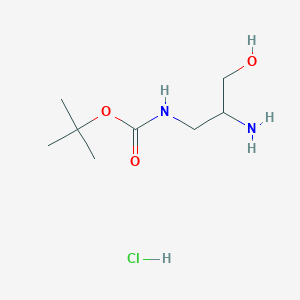![molecular formula C13H15ClF3NO B2869508 2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397220-62-0](/img/structure/B2869508.png)
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CF3-AMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical and physiological research. CF3-AMBA is a member of the phenylacetamide family, which is characterized by its high lipophilicity and ability to cross the blood-brain barrier.
Mechanism of Action
CF3-AMBA acts as a positive allosteric modulator of the GABAA receptor α5 subunit, which enhances the receptor's sensitivity to the neurotransmitter GABA. This increased sensitivity results in an increase in the inhibitory activity of the GABAA receptor, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CF3-AMBA has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, CF3-AMBA has been found to reduce anxiety-like behavior in rodents, suggesting a potential therapeutic use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of CF3-AMBA is its high selectivity for the α5 subunit of the GABAA receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of CF3-AMBA is its lipophilicity, which can lead to non-specific binding and off-target effects.
Future Directions
There are several potential future directions for research on CF3-AMBA. One area of interest is the role of the α5 subunit in the development of epilepsy. CF3-AMBA has been shown to reduce seizure activity in animal models of epilepsy, suggesting a potential therapeutic use in the treatment of this condition. Another area of interest is the potential use of CF3-AMBA as a tool for studying the role of the GABAA receptor in the development of addiction and substance abuse disorders. Finally, further research is needed to better understand the pharmacokinetics and toxicity of CF3-AMBA in order to assess its potential for clinical use.
Synthesis Methods
The synthesis of CF3-AMBA involves the reaction of 4-trifluoromethylphenylacetic acid with isobutyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This mixed anhydride is then reacted with 2-amino-2-methyl-1-propanol to yield CF3-AMBA.
Scientific Research Applications
CF3-AMBA has been found to be a useful tool in studying the function of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. CF3-AMBA has been shown to selectively bind to the α5 subunit of the GABAA receptor, which is highly expressed in the hippocampus region of the brain. This selectivity makes CF3-AMBA a valuable tool for studying the role of the α5 subunit in cognitive processes such as learning and memory.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGDNOYBYXKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416861 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)


![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)